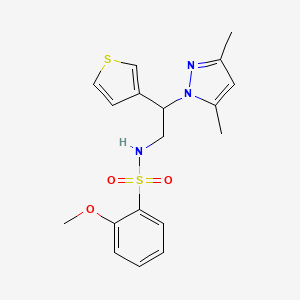
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrazole Ring : Known for its diverse biological activities.
- Thiophene Ring : Often associated with enhanced pharmacological properties.
- Methoxybenzenesulfonamide Moiety : Contributes to the compound's solubility and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The proposed mechanisms include:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with specific receptors to alter physiological responses.
- DNA Interaction : Possible binding to DNA, affecting replication and transcription processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
These findings suggest that the compound may exhibit similar antimicrobial efficacy.
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Research has indicated that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases.
Case Studies
- Study on Antibacterial Properties : A recent investigation into various pyrazole derivatives demonstrated that certain modifications significantly enhanced antibacterial activity against resistant strains of S. aureus and E. coli. The study utilized agar diffusion methods to assess effectiveness, revealing promising results for compounds with similar structures to this compound .
- In Vivo Efficacy : Animal model studies have shown that pyrazole-based compounds can significantly reduce inflammation in models of arthritis, suggesting potential therapeutic applications in treating chronic inflammatory conditions.
Synthesis Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Ring : Synthesized from a 1,3-diketone and hydrazine under acidic conditions.
- Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Synthesis of the Sulfonamide Moiety : Formed by reacting a sulfonyl chloride with an amine.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-13-10-14(2)21(20-13)16(15-8-9-25-12-15)11-19-26(22,23)18-7-5-4-6-17(18)24-3/h4-10,12,16,19H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISOSNGJSXYFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













